molecular formula C11H13N3O B13520774 3-(Quinoxalin-2-yloxy)propan-1-amine

3-(Quinoxalin-2-yloxy)propan-1-amine

Cat. No.: B13520774
M. Wt: 203.24 g/mol
InChI Key: CTZUXTAOJNZENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinoxalin-2-yloxy)propan-1-amine is a quinoxaline derivative featuring an amine-terminated propyloxy linker. This compound is intended for research applications, particularly in medicinal chemistry and drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties and its presence in several therapeutic agents . Quinoxaline derivatives have demonstrated broad-spectrum biological activity, with significant research interest in their antiproliferative effects. Recent studies on novel N-alkyl quinoxaline-propanamide derivatives have shown potent activity against various cancer cell lines, including PC-3, Hela, HCT-116, and MCF-7 . The mechanism of action for such compounds can involve the inhibition of specific biological targets like HDAC-6 through binding to its zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD), as revealed by in silico studies . The structural flexibility of the quinoxaline core allows for interaction with various enzymes and receptors, making it a valuable scaffold for developing new therapeutic candidates . The primary amino group in this compound provides a versatile handle for further chemical modification, such as coupling with carboxylic acids to form amide bonds, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-quinoxalin-2-yloxypropan-1-amine

InChI

InChI=1S/C11H13N3O/c12-6-3-7-15-11-8-13-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7,12H2

InChI Key

CTZUXTAOJNZENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCCN

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(Quinoxalin-2-yloxy)propan-1-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline (B1680401) ring and the propanamine side chain. The aromatic protons of the quinoxaline moiety would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propan-1-amine chain (-O-CH₂-CH₂-CH₂-NH₂) would exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. For instance, the methylene (B1212753) group attached to the oxygen (-O-CH₂-) would be expected at a different chemical shift than the methylene group adjacent to the amine (-CH₂-NH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbons of the quinoxaline ring system and the three carbons of the propanamine side chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons within the molecule, solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, and thus the elemental composition (C₁₁H₁₃N₃O). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would likely reveal characteristic losses, such as the propan-1-amine side chain, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to display characteristic absorption bands for the following functional groups:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

C-N stretching: This would likely appear in the 1020-1250 cm⁻¹ region for the aliphatic amine.

C-O stretching: The ether linkage would exhibit a characteristic C-O stretch, typically in the 1000-1300 cm⁻¹ range.

Aromatic C=C and C=N stretching: The quinoxaline ring would show absorptions in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching: These would be observed above 3000 cm⁻¹.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter into the propanamine chain or by substitution on the quinoxaline ring, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for characterizing their stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

Investigation of Biological Activities and Mechanistic Insights Excluding Clinical Human Data

Anti-infective Research Potential

Quinoxaline (B1680401) derivatives have demonstrated a wide range of antimicrobial properties, positioning them as a promising class for the development of new anti-infective agents. nih.govresearchgate.net

Antibacterial Activity: Spectrum and Selectivity

Research into quinoxaline-based compounds has revealed notable antibacterial efficacy. Certain C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against various bacterial strains. rsc.org For instance, studies on a series of these compounds identified broad-spectrum antibacterial agents with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against Staphylococcus aureus, 8–32 μg/mL against Bacillus subtilis, 8–32 μg/mL against Methicillin-resistant S. aureus (MRSA), and 4–32 μg/mL against Escherichia coli. rsc.org One particularly potent compound in this series was found to compromise the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. rsc.org

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities, have shown activity specifically against Gram-positive bacteria, including Enterococcus faecalis, S. aureus, and Streptococcus pyogenes, with MIC values in the range of 2.5–10 μg/ml. nih.gov Other studies on symmetrically disubstituted quinoxalines also highlighted significant antibacterial activity against strains of S. aureus, B. subtilis, and E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoxaline Analogues

Compound ClassBacterial StrainMIC (μg/mL)Reference
C-2 Amine-Substituted QuinoxalinesS. aureus4–16 rsc.org
B. subtilis8–32 rsc.org
MRSA8–32 rsc.org
E. coli4–32 rsc.org
1,3-Bis(aryloxy)propan-2-aminesE. faecalis2.5–10 nih.gov
S. aureus2.5–10 nih.gov
S. pyogenes2.5–10 nih.gov

Antifungal Activity: Spectrum and Selectivity

The quinoxaline nucleus is also associated with significant antifungal properties. nih.govresearchgate.net Specific derivatives have been investigated for their efficacy against various fungal pathogens, particularly Candida species, which are a common cause of fungal infections. researchgate.net

One study on 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, demonstrated potent antifungal activity against several Candida species. researchgate.netnih.gov The compound showed higher efficacy than the conventional antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov This suggests that quinoxaline-based structures could serve as a foundation for developing new antifungal agents to combat infections caused by these opportunistic pathogens. nih.gov

Table 2: Antifungal Activity of a Quinoxaline Derivative

CompoundFungal SpeciesObserved ActivityReference
3-hydrazinoquinoxaline-2-thiolCandida albicansHigher efficacy than Amphotericin B nih.gov
Candida glabrataHigher efficacy than Amphotericin B nih.gov
Candida parapsilosisHigher efficacy than Amphotericin B nih.gov

Antiviral Activity: Specific Viral Targets (e.g., SARS-CoV, Influenza, HSV)

The functionalization capabilities of the quinoxaline ring system have made it a topic of substantial interest in antiviral research, particularly concerning respiratory pathogens. nih.gov Various quinoxaline derivatives have been identified as potential inhibitors of viruses such as influenza and SARS coronaviruses. nih.gov For example, certain pyrrolo[1,2-a]quinoxaline (B1220188) compounds have been identified as promising candidates for inhibiting the main protease of SARS-CoV-2. nih.gov The structural similarities between the proteases of SARS-CoV-2 and other viruses like HCV and HIV suggest that quinoxaline-based compounds could have a broad range of antiviral applications. nih.gov While direct studies on 3-(Quinoxalin-2-yloxy)propan-1-amine are not available, the established antiviral potential of the core quinoxaline structure indicates a promising area for future investigation against viruses like SARS-CoV, Influenza, and Herpes Simplex Virus (HSV). nih.govresearchgate.net

Antiparasitic Activity: Protozoan and Helminthic Targets (e.g., Trypanosoma cruzi, Leishmania, Plasmodium falciparum, Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica)

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated significant activity against a variety of protozoan parasites. nih.gov The biological activity of these compounds can be modified by making small structural changes to the quinoxaline ring. nih.gov

In vitro studies have shown the efficacy of QdNOs against Entamoeba histolytica, the parasite responsible for human amoebiasis. nih.gov Some derivatives were found to induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit the essential enzyme thioredoxin reductase. nih.gov Similarly, n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives were evaluated in vitro against Giardia lamblia, Trichomonas vaginalis, and E. histolytica, demonstrating their potential as broad-spectrum antiparasitic agents. nih.gov The mechanism of action for some of these compounds involves the inhibition of key parasitic proteins, such as triosephosphate isomerase in T. vaginalis, which is crucial for energy production. nih.gov Another study on a synthetic heterocyclic compound showed a high inhibition rate of 89.4% against cultured E. histolytica after 72 hours, an effect comparable to the standard drug metronidazole. iimmun.ru

Antineoplastic Investigations

The quinoxaline scaffold is a key component of several anticancer agents, and ongoing research continues to explore its potential in oncology. nih.govnih.gov

In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., HCT-116, MCF-7, MV4-11, K562)

A number of studies have evaluated the in vitro cytotoxic effects of quinoxaline derivatives against various human cancer cell lines. A series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are structurally very similar to this compound, were tested against several cancer cell lines. nih.gov These compounds displayed a wide spectrum of activity, with the highest potency observed against the MCF-7 breast cancer cell line. nih.gov One compound, in particular, exhibited significant activity against four cell lines: MCF-7 (IC₅₀ of 6.93 µM), HCT-116 (colon cancer, IC₅₀ of 10.88 µM), Hela (cervical cancer, IC₅₀ of 9.46 µM), and PC-3 (prostate cancer, IC₅₀ of 12.17 µM). nih.gov

Another study focused on novel quinoxaline-3-propanamides as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Several of these compounds demonstrated higher cytotoxicity against HCT-116 and MCF-7 cell lines than the reference drug doxorubicin. nih.gov For example, one potent compound showed an IC₅₀ of 6.18 µM against HCT-116 and 5.11 µM against MCF-7. nih.gov

Table 3: In Vitro Cytotoxicity of Quinoxaline Propanamide/Propanamide Analogues

Compound Class/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k)MCF-7Breast6.93 ± 0.4 nih.gov
HCT-116Colon10.88 ± 0.8 nih.gov
HelaCervical9.46 ± 0.7 nih.gov
PC-3Prostate12.17 ± 0.9 nih.gov
Quinoxaline-3-propanamides (Compound 19)HCT-116Colon6.18 nih.gov
MCF-7Breast5.11 nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Quinoxaline derivatives have been identified as potent modulators of fundamental cellular pathways, particularly those governing cell proliferation and survival. A significant area of investigation has been their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cell lines.

Apoptosis Induction: The induction of apoptosis is a key mechanism for the antiproliferative effects observed with certain quinoxaline-based compounds. nih.gov Studies have demonstrated that treatment with these derivatives can lead to classic hallmarks of apoptosis. For instance, piperine, a phytochemical, has been shown to induce apoptosis in colorectal cancer cells, a process confirmed by an increase in TUNEL-positive cells and the cleavage of PARP, a key enzyme in DNA repair that is inactivated by caspases during apoptosis. mdpi.com This apoptotic activation is often linked to the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Specifically, effective compounds tend to increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2. mdpi.comnih.govmdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can interfere with the cell cycle, preventing cancer cells from progressing through the phases of division. Various studies have shown that treatment can lead to cell cycle arrest at different phases. For example, some compounds trigger an accumulation of cells in the G1 phase, preventing them from entering the DNA synthesis (S) phase. mdpi.com This is often accompanied by changes in the expression of key cell cycle regulatory proteins, such as an increase in the cyclin-dependent kinase inhibitor p27 and a decrease in cyclins like Cyclin E. mdpi.com Other compounds have been observed to induce arrest in the S phase or the G2/M phase. nih.govmdpi.com This disruption of the normal cell cycle progression is a critical component of their antiproliferative activity. jmb.or.kr

Table 1: Effects of Quinoxaline Derivatives on Cellular Pathways
Compound/Derivative ClassCell LineObserved EffectKey Molecular MarkersSource
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesPC-3, HeLa, HCT-116, MCF-7Antiproliferative activity, induction of apoptosisNot specified nih.gov
Piperine (for mechanistic comparison)DLD-1 (Colorectal Cancer)G1 phase cell cycle arrest and apoptosisIncreased p27, Decreased Cyclin E, Increased Bax, Cleaved PARP mdpi.com
Helenalin (for mechanistic comparison)DU145, PC-3 (Prostate Cancer)G0/G1 cell cycle arrest and apoptosisDecreased Bcl-2, Increased Bax nih.gov
Protocatechualdehyde (for mechanistic comparison)HT-29 (Colorectal Cancer)S-phase cell cycle arrest and apoptosisDecreased Cyclin A, Cyclin D1, Bcl-2, Bcl-xL; Increased Bak, Bid mdpi.com

Molecular Target Identification and Validation (e.g., Thymidylate Synthase, HIF-1α, ERK1/2, VEGF)

The biological effects of quinoxaline derivatives are rooted in their interactions with specific molecular targets. Hypoxia-inducible factor-1 alpha (HIF-1α) has emerged as a significant target. HIF-1α is a transcription factor that becomes stabilized under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.gov Its stabilization leads to the expression of genes that promote tumor survival and growth, including Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis (the formation of new blood vessels). nih.govnih.gov

Several studies have identified compounds, including those with a quinoxaline-like structure, that can inhibit HIF-1 signaling. nih.gov These inhibitors can suppress the accumulation of HIF-1α protein under hypoxic conditions, thereby preventing the transcription of its target genes like VEGF. nih.govwesternsydney.edu.au The inhibition of the HIF-1α/VEGF pathway is a critical mechanism for blocking tumor-induced angiogenesis. nih.gov

Furthermore, the activity of HIF-1α is often regulated by upstream signaling pathways, such as the RAS–RAF–MEK–ERK (MAPK) and phosphoinositol 3-kinase (PI3K) pathways. nih.gov Therefore, compounds that inhibit components of these pathways, like ERK1/2, can also effectively block hypoxia-induced HIF-1α accumulation and its downstream effects. nih.gov

Table 2: Identified Molecular Targets and Associated Effects
Molecular TargetEffect of Inhibition/ModulationAssociated PathwaySource
HIF-1αDecreased expression/stabilization under hypoxiaHypoxia response, Angiogenesis nih.govwesternsydney.edu.au
VEGFDecreased expression, leading to reduced angiogenesisHIF-1α signaling, Angiogenesis nih.govnih.gov
ERK1/2 (MAPK)Inhibition leads to decreased HIF-1α accumulationRAS–RAF–MEK–ERK signaling nih.gov
JNK1 (MAPK)Direct inhibition by imidazo[1,2-a]quinoxalin-4-amine (B1249087) derivativesc-Jun N-terminal Kinase signaling researchgate.net

Anti-inflammatory and Immunomodulatory Properties

Derivatives related to the core structure of this compound have demonstrated notable anti-inflammatory and immunomodulatory activities in non-clinical models. nih.gov Certain amino-substituted propanol (B110389) derivatives have been shown to significantly inhibit rat paw edema induced by various agents that trigger the release of inflammatory mediators like histamine, prostaglandins, and leukotrienes. nih.gov

In models of chronic inflammation, such as adjuvant-induced arthritis in rats, these compounds effectively suppressed secondary lesions. nih.gov The mechanism appears to involve the modulation of the immune system. For example, some compounds were found to suppress the responses of T-lymphocytes to mitogens, suggesting an immunosuppressive property. nih.gov Further investigation into their effects on cytokines revealed complex immunomodulatory actions. One compound was found to suppress the production or action of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2), while another increased IL-1 activity from macrophages but reduced the ability of splenocytes to produce IL-2. nih.gov Such findings indicate that these compounds can influence T-lymphocyte functions and modulate the cytokine network, which is central to the inflammatory response. nih.govmdpi.com

Neurological System Interactions (e.g., Receptor Antagonism like AMPA, D2, 5-HT2A)

The quinoxaline nucleus is a key pharmacophore for targeting receptors in the central nervous system (CNS). A significant body of research has focused on its role in antagonizing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain. nih.gov Overstimulation of these receptors can lead to excessive calcium influx and subsequent neuronal damage, implicating them in various neurological disorders. nih.gov

Quinoxaline derivatives have been developed as potent and competitive AMPA receptor antagonists. researchgate.net Molecular docking studies have shown that the aromatic quinoxaline core is vital for hydrophobic interactions within the receptor's binding pocket, while polar side chains can form crucial hydrogen bonds. nih.govresearchgate.net This antagonism of AMPA receptors is a primary mechanism for the neuroprotective and anticonvulsant effects observed with these compounds. nih.gov

In addition to glutamate receptors, some derivatives interact with the serotonin (B10506) system. The 5-hydroxytryptamine2A (5-HT2A) receptor, in particular, is a target for many CNS-active drugs. ucdavis.edu Antagonism at this receptor is a key feature of several atypical antipsychotic medications. ucdavis.edu The interaction between the serotonergic and glutamatergic systems is complex, with evidence showing that 5-HT2A receptor activation can enhance AMPA receptor-mediated glutamatergic transmission in cortical neurons. nih.govdntb.gov.ua

Other Biological System Interactions (e.g., Antidiabetic, Anticonvulsant)

Building on their mechanism as AMPA receptor antagonists, quinoxaline derivatives and related compounds have been extensively evaluated for their anticonvulsant properties. nih.gov In various animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model, these compounds have demonstrated broad-spectrum anticonvulsant activity. mdpi.commdpi.com Some derivatives have shown efficacy in models of drug-resistant epilepsy, indicating a robust antiseizure profile. mdpi.comnih.gov The ability of these compounds to antagonize seizures induced by AMPA and kainate further solidifies the role of glutamate receptor modulation in their anticonvulsant action. nih.gov

Exploration of Proposed Molecular Mechanisms of Action (Non-Clinical)

The diverse biological activities of quinoxaline derivatives can be traced to their interactions with key intracellular signaling cascades. As mentioned, the PI3K/Akt and MAPK pathways are critical regulators of cell survival, proliferation, and death, and are often dysregulated in cancer. mdpi.com

Research has shown that the antiproliferative effects of some compounds are mediated by the inhibition of the PI3K/Akt pathway, which is a major pro-survival signaling route. mdpi.com Treatment with these compounds can lead to a marked suppression of Akt phosphorylation, effectively shutting down this survival signal and tipping the cell towards apoptosis. mdpi.com

Simultaneously, these compounds can modulate the MAPK signaling network, which includes the ERK, p38, and JNK pathways. While the ERK pathway is often associated with proliferation, the p38 and JNK pathways are typically activated by cellular stress and can promote apoptosis. mdpi.com Studies have demonstrated that certain agents can induce a significant increase in the phosphorylation (activation) of p38 and ERK, contributing to their pro-apoptotic and cell cycle arrest effects. mdpi.comjmb.or.kr Specific imidazo[1,2-a]quinoxaline (B3349733) derivatives have been developed as potent and selective inhibitors of JNK1, highlighting the tunability of the quinoxaline scaffold to target specific kinases within these cascades. researchgate.net These interactions with cellular signaling cascades provide a mechanistic basis for the observed cellular effects, such as apoptosis and cell cycle arrest.

Enzyme Inhibition or Activation Studies

There is currently no specific, publicly available research detailing the inhibitory or activation effects of this compound on any particular enzyme. While some quinoxaline analogs have been identified as inhibitors of various enzymes such as kinases and phosphatases, these findings are not directly applicable to this compound. nih.gov Molecular docking studies, which could predict potential interactions, have not been published for this specific compound. evitachem.com

Receptor Binding Affinity and Functional Assays

No studies outlining the receptor binding affinity or functional activity of this compound have been found in the available scientific literature. The quinoxaline core is a component of ligands for a diverse array of receptors; however, the specific binding profile of this compound remains uninvestigated. nih.gov

DNA/RNA Interaction Studies

There is no published research that specifically investigates the interaction of this compound with DNA or RNA. Studies on other, structurally different, nitrogen-containing heterocycles have explored their interactions with nucleic acids, but these findings cannot be attributed to the compound . nih.govnih.gov

Oxidative Stress Induction and Antioxidant Modulation

The scientific literature lacks any specific data on the capacity of this compound to induce oxidative stress or modulate antioxidant pathways. While research exists on how various chemical compounds can cause oxidative stress or act as antioxidants, no such studies have been conducted on this compound. nih.govnih.govnih.gov

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation Analogues

The future of research on 3-(Quinoxalin-2-yloxy)propan-1-amine will heavily rely on the rational design and synthesis of next-generation analogues to enhance efficacy, selectivity, and pharmacokinetic properties. Synthetic strategies will likely focus on several key modifications:

Substitution on the Quinoxaline (B1680401) Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the benzene (B151609) portion of the quinoxaline core can modulate the electronic properties of the molecule. This can influence its binding affinity to biological targets and its optoelectronic characteristics.

Modification of the Propylamine Linker: Altering the length, rigidity, and polarity of the 3-aminopropoxy side chain can significantly impact how the molecule interacts with target proteins. For instance, incorporating cyclic structures or different functional groups could optimize spatial orientation and binding interactions.

Derivatization of the Primary Amine: The terminal amine group serves as a key handle for chemical modification. It can be converted into amides, sulfonamides, or other functional groups to explore structure-activity relationships (SAR) and improve properties like cell permeability and metabolic stability.

Recent synthetic approaches for other quinoxaline derivatives, such as the condensation of substituted phenylenediamines with α-dicarbonyl compounds or Suzuki cross-coupling reactions, provide a robust toolbox for creating a diverse library of analogues based on the this compound scaffold. selectscience.net

High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To accelerate the discovery of new applications, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. rsc.org These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds derived from the this compound core.

Combinatorial Synthesis: By employing solid-phase or solution-phase combinatorial techniques, a vast number of structural variations of the parent compound can be generated efficiently. nih.gov This involves systematically combining different building blocks corresponding to the quinoxaline core, the linker, and the terminal amine group. An Ugi-based approach, for example, could be used for the rapid assembly of diverse quinoxaline frameworks. mdpi.com

High-Throughput Screening (HTS): The resulting compound libraries can be screened against a wide range of biological targets (e.g., enzymes, receptors) or in cell-based assays to identify "hits" with desired activities. mdpi.com For example, a recently developed HTS method using microdroplet reactions combined with mass spectrometry allows for the rapid screening of optimal synthesis conditions and could be adapted for derivative synthesis and evaluation. ed.ac.uk

This integrated approach of synthesis and screening can quickly identify promising lead compounds for further development in areas ranging from therapeutics to materials science.

Advanced Mechanistic Investigations via Omics Technologies (e.g., Proteomics, Metabolomics in cell-based assays)

Understanding the precise mechanism of action of this compound and its analogues in biological systems is crucial. Advanced "omics" technologies offer a systems-level view of cellular responses to compound treatment. nih.govnih.gov

Proteomics: Cell-based proteomic studies can identify the proteins that directly or indirectly interact with the compound. A study on other quinoxaline derivatives used against Entamoeba histolytica identified 131-163 deregulated proteins, primarily related to the cytoskeleton, redox homeostasis, and nucleic acid metabolism. nih.govarabjchem.org Similar analyses for this compound could reveal its molecular targets and affected pathways, providing critical insights into its biological effects.

Metabolomics: This approach analyzes the global metabolic profile of cells or tissues following compound exposure. It can reveal perturbations in metabolic pathways and identify biomarkers of efficacy or toxicity. mdpi.com For quinoxaline derivatives, metabolomics could clarify how the compound affects cellular energy production, nutrient utilization, or other key metabolic functions.

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can construct a comprehensive picture of the compound's mechanism of action, facilitating its optimization and application.

Development of this compound as a Chemical Probe for Biological Systems

The structural features of this compound make it an attractive candidate for development into a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. nih.gov

Future research could focus on modifying the scaffold to create:

Fluorescent Probes: By conjugating the quinoxaline moiety to a fluorophore, the resulting molecule could be used for bioimaging. Quinoxaline-based probes have already been developed for detecting metal ions, estimating protein binding site polarity, and imaging mitochondrial nucleic acids and β-amyloid plaques in brain tissue. nih.govnih.govontosight.airsc.org

Affinity-Based Probes: Attaching a reactive group (e.g., an electrophile) could allow the compound to covalently bind to its biological target. This is a powerful technique for target identification and validation using activity-based protein profiling (ABPP).

Photoaffinity Probes: Incorporating a photoreactive group would enable light-induced covalent cross-linking to interacting proteins, allowing for their capture and identification.

Developing such probes from the this compound scaffold would provide invaluable tools for cell biology and drug discovery.

Exploration of Novel Applications in Materials Science (e.g., Optoelectronic properties, corrosion inhibition)

Beyond biological applications, the quinoxaline heterocycle is known for its utility in materials science. researchgate.net The electron-accepting nature of the pyrazine (B50134) ring and the extended π-system make these compounds suitable for various applications.

Optoelectronic Properties: Quinoxaline derivatives are used as building blocks for organic semiconductors, electroluminescent materials, and dyes for solar cells. arabjchem.orgrsc.org Their structural diversity allows for fine-tuning of electronic properties like HOMO/LUMO energy levels and band gaps. nih.gov Future work could involve synthesizing polymers or small molecules from this compound and evaluating their photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). frontiersin.org

Corrosion Inhibition: Quinoxaline derivatives have proven to be effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govnih.govontosight.aiacs.org The presence of nitrogen atoms and the aromatic rings facilitates strong adsorption onto the metal surface, forming a protective layer. acs.org Research could explore the efficacy of this compound and its analogues in preventing corrosion, which could have significant industrial applications.

The table below summarizes findings on various quinoxaline derivatives tested as corrosion inhibitors for mild steel.

Compound NameInhibitor ConcentrationInhibition Efficiency (%)Reference
4-(quinoxalin-2-yl)phenol (PHQX)5x10⁻³ M93.4 nih.gov
2-quinoxalinethiol (THQX)5x10⁻³ M90.1 nih.gov
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)5x10⁻³ M95.8 ontosight.ai
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)10⁻³ M89.07 acs.org
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)10⁻³ M87.64 acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Research Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating research.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of new analogues of this compound before they are synthesized. This saves time and resources by prioritizing the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. By training these models on known quinoxaline derivatives and their activities, novel structures based on the this compound scaffold could be generated for specific applications.

Analysis of Omics Data: ML algorithms are essential for analyzing the complex, high-dimensional data generated by proteomics and metabolomics experiments. They can help identify significant patterns, biomarkers, and mechanistic insights that would be difficult to discern manually.

By leveraging AI and ML, the design-synthesize-test cycle can be made more efficient, leading to faster discovery of new applications for this versatile chemical scaffold.

Q & A

What are the common synthetic routes for 3-(Quinoxalin-2-yloxy)propan-1-amine in academic research?

Basic Research Question
The synthesis typically involves nucleophilic substitution reactions between 2,3-dichloroquinoxaline (DCQX) and a propan-1-amine derivative. Key steps include:

  • Step 1: React DCQX with 3-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to substitute the C2-chlorine with the propanolamine moiety.
  • Step 2: Protect the amine group using tert-butyldimethylsilyl (TBDMS) chloride to avoid side reactions .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 45–65% depending on reaction optimization .

Methodological Note: Monitor reaction progress using TLC (Rf = 0.3 in 7:3 hexane:EtOAc). For scale-up, microwave-assisted synthesis (100°C, 30 min) can enhance efficiency .

Which analytical techniques are critical for confirming the structure of this compound?

Basic Research Question
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018 for bond-length analysis) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR (CDCl₃): δ 8.70–8.50 (quinoxaline protons), δ 3.90–3.70 (m, -OCH₂-), δ 2.80–2.60 (t, -CH₂NH₂).
    • ¹³C NMR: δ 155.2 (quinoxaline C-O), δ 60.1 (-OCH₂-).
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ = 246.1245 (C₁₁H₁₄N₃O⁺).

Advanced Tip: Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for distinguishing quinoxaline protons from amine protons .

How can researchers optimize the yield of this compound during synthesis?

Advanced Research Question
Optimization variables include solvent polarity, catalyst selection, and reaction time:

ConditionEffect on YieldReference Approach
DMF vs. THFDMF increases polarity, enhancing nucleophilicity (+20% yield)
CeO₂ nanoparticle catalystReduces reaction time (2 h vs. 12 h) and improves regioselectivity
Temperature (80°C vs. 100°C)Higher temps risk decomposition; 90°C optimal

Data Contradiction Note: Prolonged heating (>12 h) may lead to over-substitution at C3 of DCQX, reducing purity. Use HPLC (C18 column, 70:30 MeOH:H₂O) to monitor byproducts .

How should discrepancies in the biological activity data of this compound be addressed?

Advanced Research Question
Contradictory results often stem from:

  • Purity Variability: Impurities (e.g., unreacted DCQX) can skew activity. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration). Standardize protocols using WHO guidelines .
  • Structural Analog Interference: Compare with chlorpheniramine derivatives to rule off-target effects .

Resolution Strategy: Replicate studies in triplicate and cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

What methodologies elucidate the reaction mechanisms involving this compound?

Advanced Research Question
Mechanistic insights can be gained via:

  • Kinetic Isotope Effects (KIE): Replace propan-1-amine with deuterated analogs (e.g., CD₃CH₂CH₂NH₂) to study rate-limiting steps .
  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and activation energies for substitution at C2 vs. C3 of DCQX .
  • Trapping Intermediates: Use low-temperature NMR (-40°C) to detect transient intermediates in DMF-d₇ .

Case Study: A 2024 study demonstrated that CeO₂ catalysts stabilize the oxyanion intermediate, favoring C2 substitution .

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question
Critical safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (per OSHA standards) .
  • Ventilation: Use fume hoods during synthesis to mitigate amine vapor exposure (TLV-TWA: 2 ppm) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Storage: Store under inert gas (Ar/N₂) at 4°C to prevent oxidation. Shelf life: 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.